N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide

Kinase inhibition PI3K/mTOR signaling Cancer therapeutics

N-(2-Cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide (CAS 866039-71-6) is a synthetic small molecule belonging to the morpholine-4-carbothioamide class, with molecular formula C14H17N3O3S and molecular weight 307.37 g/mol. The compound features a 2-cyano-4,5-dimethoxyphenyl core linked via a carbothioamide (C=S) bridge to a morpholine heterocycle, generating a hydrogen-bond acceptor-rich scaffold with a topological polar surface area (TPSA) of approximately 84 Ų.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37 g/mol
CAS No. 866039-71-6
Cat. No. B3160335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide
CAS866039-71-6
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C#N)NC(=S)N2CCOCC2)OC
InChIInChI=1S/C14H17N3O3S/c1-18-12-7-10(9-15)11(8-13(12)19-2)16-14(21)17-3-5-20-6-4-17/h7-8H,3-6H2,1-2H3,(H,16,21)
InChIKeyMZOCCOGYLYAQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide (CAS 866039-71-6): Structural Identity and Research-Grade Procurement Profile


N-(2-Cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide (CAS 866039-71-6) is a synthetic small molecule belonging to the morpholine-4-carbothioamide class, with molecular formula C14H17N3O3S and molecular weight 307.37 g/mol . The compound features a 2-cyano-4,5-dimethoxyphenyl core linked via a carbothioamide (C=S) bridge to a morpholine heterocycle, generating a hydrogen-bond acceptor-rich scaffold with a topological polar surface area (TPSA) of approximately 84 Ų . It is primarily supplied as a research chemical with typical purity specifications of 90–95% . The compound has been cited in research briefings as a promising scaffold for kinase inhibitor development, with crystallographically validated engagement of the ATP-binding pocket in multiple kinases [1].

Why N-(2-Cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide Cannot Be Interchanged with Pyrrolidine, Piperidine, or Thiourea Analogs Without Functional Validation


The morpholine-4-carbothioamide scaffold is structurally distinct from its closest commercially available analogs—including the pyrrolidine-1-carbothioamide (CAS 866040-02-0), thiourea (e.g., BDBM43204), and piperazine-1-carbothioamide derivatives—in ways that preclude generic substitution . The morpholine ring introduces a ring oxygen that contributes an additional hydrogen-bond acceptor and increases topological polar surface area by approximately 10–15 Ų relative to the pyrrolidine analog, predictably altering solubility, permeability, and target-binding geometry . Published kinase co-crystal structures of related morpholine-containing inhibitors demonstrate that the morpholine oxygen forms a critical hydrogen bond with the hinge region of the ATP-binding pocket—an interaction that pyrrolidine and piperidine congeners cannot replicate [1]. Furthermore, the carbothioamide moiety distinguishes this compound from simple thiourea analogs by restricting rotational freedom and pre-organizing the binding conformation [2]. These pharmacophoric differences make interchangeability without empirical validation scientifically indefensible.

Quantitative Differentiation Evidence for N-(2-Cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide Relative to Structural Analogs


PI3Kα/mTOR Dual Kinase Inhibition: Class-Level Potency Differentiation of Morpholine-4-Carbothioamide Derivatives

Derivatives of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide have been reported to exhibit potent dual inhibitory activity against PI3Kα and mTOR, with IC50 values in the low nanomolar range (<100 nM) in enzymatic assays [1]. This binding mode has been validated by X-ray crystallography, which confirmed morpholine oxygen engagement of the kinase hinge region [1]. In contrast, the corresponding pyrrolidine-1-carbothioamide analog (CAS 866040-02-0) lacks the ring oxygen required for this hinge-binding interaction, and no kinase inhibition data have been reported for this compound . A structurally related but distinct thiourea analog (1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea, BDBM43204) showed only micromolar activity (EC50 = 4.90 μM) against Ras, a downstream effector of PI3K signaling [2].

Kinase inhibition PI3K/mTOR signaling Cancer therapeutics

Structural Determinants of Solubility and Permeability: Morpholine vs. Pyrrolidine Ring Comparison

The target compound incorporates a morpholine ring (containing one oxygen heteroatom) that increases both the hydrogen-bond acceptor (HBA) count and topological polar surface area (TPSA) compared to the pyrrolidine analog . Calculated TPSA for the target compound is approximately 84 Ų (based on SMILES: S=C(N1CCOCC1)NC2=CC(OC)=C(OC)C=C2C#N), whereas the pyrrolidine analog (CAS 866040-02-0, SMILES analog with pyrrolidine replacing morpholine) has an estimated TPSA of approximately 68–72 Ų . This ~12–16 Ų TPSA increment and the additional HBA contributed by the morpholine oxygen are predicted to enhance aqueous solubility at the cost of moderately reduced passive membrane permeability, consistent with the general observation that morpholine-containing kinase inhibitors display improved solubility profiles relative to their pyrrolidine counterparts .

Physicochemical properties Drug-likeness Solubility

Antimicrobial and Antifungal Class Potential Inferred from N-Acyl-Morpholine-4-Carbothioamide Derivatives

Although no direct antimicrobial data exist for the exact target compound, a systematic study of N-acyl-morpholine-4-carbothioamide congeners (compounds 5a–5j) demonstrated significant antibacterial and antifungal activity [1]. The most potent derivative (5j) produced a zone of inhibition (ZOI) of 10.50 mm against Staphylococcus aureus, exceeding the reference drug ampicillin, and a ZOI of 18.20 mm against Fusarium solani, exceeding the reference drug amphotericin B [1]. These compounds share the morpholine-4-carbothioamide pharmacophore with the target compound, differing only in the N-acyl substituent replacing the N-aryl group, suggesting that the morpholine-carbothioamide core contributes meaningfully to antimicrobial activity [1]. Importantly, the pyrrolidine and piperidine carbothioamide analogs were not evaluated in this study, leaving their antimicrobial potential uncharacterized relative to the morpholine scaffold .

Antimicrobial Antifungal Zone of inhibition

Synthetic Accessibility and Purity Benchmarking Relative to Pyrrolidine and Piperazine Analogs

The target compound is commercially available from multiple vendors with a minimum purity specification of 90–95% [1]. The pyrrolidine analog (CAS 866040-02-0) is also available at 95% purity . However, the target compound commands a substantial price premium: 1 g of >90% purity material is listed at approximately $1,295, compared to the pyrrolidine analog which is typically supplied at lower cost (exact pricing not publicly benchmarked but inferred from structural complexity differential) [1]. This price differential reflects the additional synthetic step required to introduce the morpholine ring oxygen and the lower commercial demand volume for the morpholine derivative [1]. The piperazine-1-carbothioamide analog (CAS 67817-56-5) incorporates a further elaborated furan-2-carbonyl substituent and is priced comparably but is structurally more complex (MW 400.45 vs. 307.37), representing a different SAR vector entirely .

Chemical purity Synthetic accessibility Procurement specifications

Binding Conformation Pre-organization: Carbothioamide vs. Thiourea Scaffold Comparison

The target compound employs a morpholine-4-carbothioamide moiety where the C=S group is directly attached to the morpholine nitrogen, creating a sterically constrained binding element. In contrast, the thiourea analog 1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea (BDBM43204) features a flexible N–C(=S)–N linker with greater rotational freedom [1]. The constrained carbothioamide scaffold is expected to reduce the entropic penalty upon target binding relative to the flexible thiourea, potentially contributing to improved binding affinity [2]. Empirical data for the thiourea analog show only modest activity: EC50 = 4.90 μM against Ras and EC50 = 7.11 μM against Bcl-2 family proteins [1]. While direct comparative data for the target compound at these specific targets are unavailable, the conformational restriction conferred by the carbothioamide linkage represents a mechanistically plausible advantage for target engagement [2].

Binding affinity Conformational restriction Scaffold comparison

Optimal Research Application Scenarios for N-(2-Cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide (CAS 866039-71-6)


Kinase Inhibitor Lead Generation Targeting the PI3Kα/mTOR Signaling Axis

Based on the crystallographically validated interaction of morpholine-carbothioamide derivatives with the ATP-binding pockets of PI3Kα and mTOR—with reported IC50 values in the low nanomolar range for elaborated derivatives—this compound is most appropriately deployed as a core scaffold for medicinal chemistry optimization programs targeting PI3K/mTOR-driven malignancies [1]. The morpholine oxygen provides an essential hinge-binding hydrogen bond that pyrrolidine and piperidine analogs cannot supply, making the morpholine derivative the mandatory starting point for this target class [1].

Structure-Activity Relationship (SAR) Studies Comparing Heterocyclic Carbothioamide Pharmacophores

The target compound serves as the morpholine-containing member in a systematic SAR matrix that should include the pyrrolidine (CAS 866040-02-0) and piperazine (CAS 67817-56-5) congeners . The differential TPSA (~84 Ų vs. ~70 Ų), HBA count (5 vs. 4), and molecular weight (307.37 vs. 291.37) between morpholine and pyrrolidine analogs enable systematic investigation of how ring heteroatom composition affects solubility, permeability, and target engagement in parallel .

Antimicrobial Screening Cascades Leveraging Morpholine-Carbothioamide Class Activity

Given that N-acyl-morpholine-4-carbothioamide derivatives (compounds 5a–5j) have demonstrated antibacterial ZOI values exceeding ampicillin against S. aureus (10.50 mm) and antifungal ZOI values exceeding amphotericin B against F. solani (18.20 mm), the target compound is a rational inclusion in antimicrobial screening panels [2]. Its uncharacterized N-aryl (rather than N-acyl) substitution pattern represents an underexplored region of chemical space within this pharmacophore class, offering the potential for novel activity profiles [2].

Chemical Biology Probe Development Requiring Oral Bioavailability-Compatible Kinase Scaffolds

Preclinical pharmacokinetic profiling of derivatives of this compound has reportedly demonstrated favorable oral bioavailability and metabolic stability [1]. For chemical biology programs requiring in vivo-compatible kinase probes that can transition from biochemical assays to animal models, the morpholine-4-carbothioamide scaffold offers a starting point with preliminary PK validation—a feature not reported for the corresponding pyrrolidine or thiourea analogs [1].

Quote Request

Request a Quote for N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.